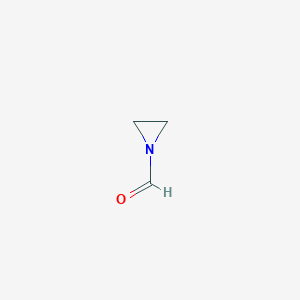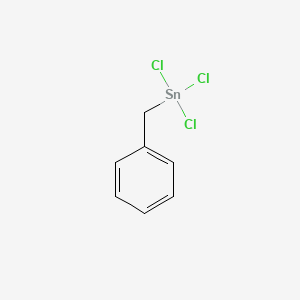
Benzyl(trichloro)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(trichloro)stannane is an organotin compound characterized by the presence of a benzyl group attached to a trichlorostannane moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and versatility in forming carbon-tin bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl(trichloro)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide or pseudohalide. The reaction typically employs palladium catalysts and can be conducted under various conditions to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale Stille coupling reactions. The process requires stringent control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(trichloro)stannane undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under specific conditions.
Reduction: Reduction reactions can convert the trichlorostannane moiety to other organotin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Various organotin derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl(trichloro)stannane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl(trichloro)stannane involves the formation of reactive intermediates that facilitate various chemical transformations. The trichlorostannane moiety acts as a nucleophile, participating in substitution and coupling reactions. The benzyl group provides additional stability through resonance effects, enhancing the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Phenyl(trichloro)stannane: Similar structure but with a phenyl group instead of a benzyl group.
Vinyl(trichloro)stannane: Contains a vinyl group, offering different reactivity and applications.
Allyl(trichloro)stannane: Features an allyl group, used in different synthetic applications.
Uniqueness: Benzyl(trichloro)stannane is unique due to the presence of the benzyl group, which provides enhanced stability and reactivity compared to other organotin compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
50653-04-8 |
|---|---|
Formule moléculaire |
C7H7Cl3Sn |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
benzyl(trichloro)stannane |
InChI |
InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
ZPLRQSPYSZDKCM-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


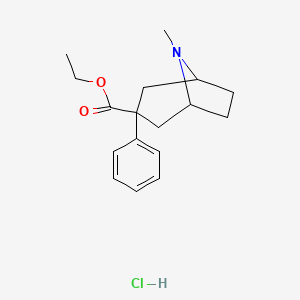
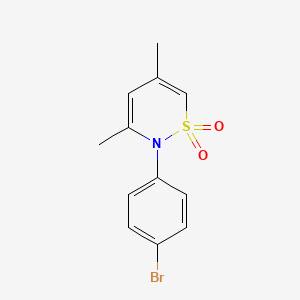
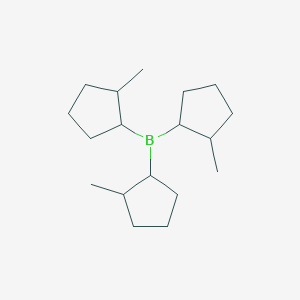
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
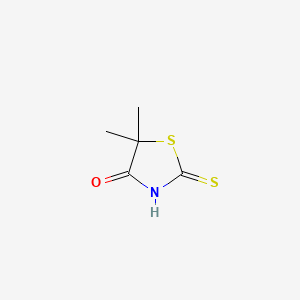
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

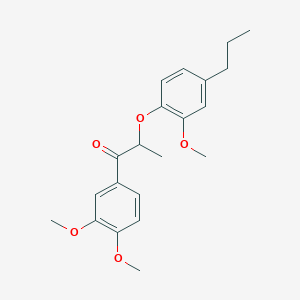
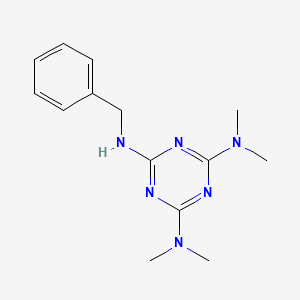
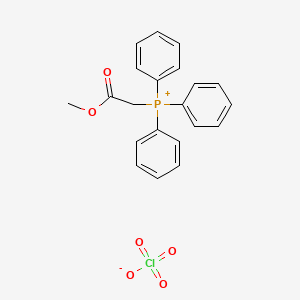
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
